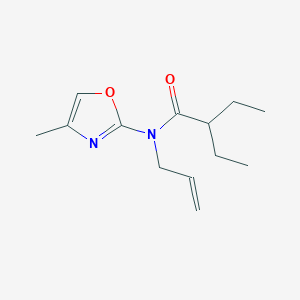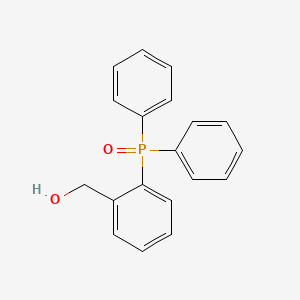
Benzenemethanol, 2-(diphenylphosphinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide is an organic compound with the molecular formula C19H17O2P It is a phosphine oxide derivative, characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further bonded to a diphenylphosphine oxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hydroxymethyl)phenyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable hydroxymethylated aromatic compound under controlled conditions. One common method involves the use of a base to deprotonate the hydroxymethyl group, followed by nucleophilic substitution with diphenylphosphine oxide .
Industrial Production Methods
Industrial production methods for (2-(Hydroxymethyl)phenyl)diphenylphosphine oxide are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The phosphine oxide moiety can be reduced to phosphine under specific conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxymethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of (2-carboxyphenyl)diphenylphosphine oxide.
Reduction: Formation of (2-(hydroxymethyl)phenyl)diphenylphosphine.
Substitution: Formation of various substituted phosphine oxides depending on the nucleophile used.
Applications De Recherche Scientifique
(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of (2-(Hydroxymethyl)phenyl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide and hydroxymethyl functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
Triphenylphosphine oxide: Contains three phenyl groups, differing in steric and electronic properties.
(2-(Hydroxymethyl)phenyl)phosphine oxide: Similar structure but lacks the additional phenyl groups.
Uniqueness
(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide is unique due to the presence of both the hydroxymethyl and diphenylphosphine oxide groups, which confer distinct reactivity and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
68718-89-8 |
|---|---|
Formule moléculaire |
C19H17O2P |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
(2-diphenylphosphorylphenyl)methanol |
InChI |
InChI=1S/C19H17O2P/c20-15-16-9-7-8-14-19(16)22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20H,15H2 |
Clé InChI |
OPUKMPBHDPGXMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


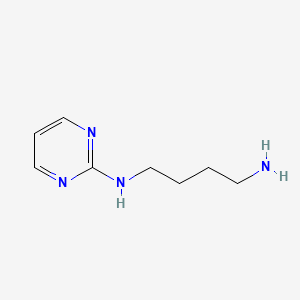
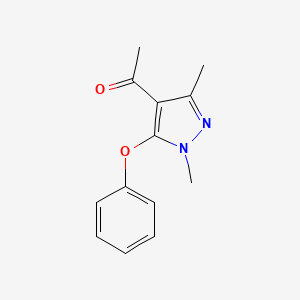
![3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline](/img/structure/B12896224.png)
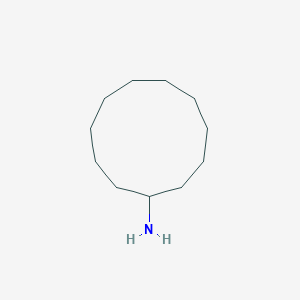
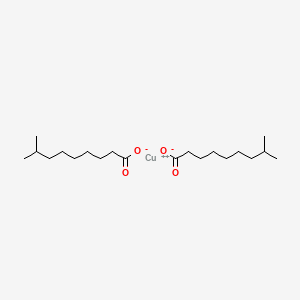
![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
![[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896261.png)
![5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12896263.png)
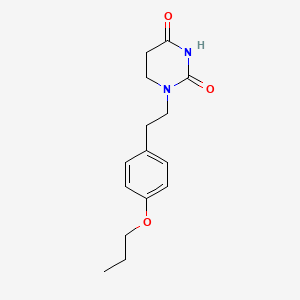
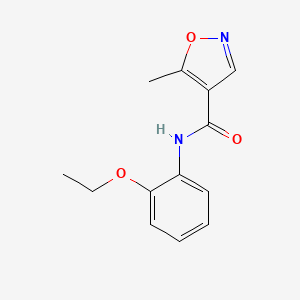

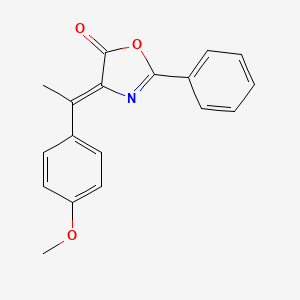
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-](/img/structure/B12896278.png)
